REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:19]2[CH:24]=[CH:23][N+:22]([CH3:25])=[CH:21][CH:20]=2)[C:4]2[C:9]([C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)=[CH:8][C:7]([CH3:18])=[CH:6][CH:5]=2.[I-]>C(O)(=O)C.O=[Pt]=O>[CH3:1][C:2]1[N:3]([CH:19]2[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]2)[C:4]2[C:9]([C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=1)=[CH:8][C:7]([CH3:18])=[CH:6][CH:5]=2
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Name
|
4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-methylpyridinium
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C1=CC=[N+](C=C1)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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[I-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0.4 g
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Type
|
catalyst
|
Smiles
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O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After hydrogenation for 2 weeks at 3 ato the catalyst was filtered off
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Type
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CUSTOM
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Details
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the acetic acid was evaporated in vacuo and water (50 ml)
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Type
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ADDITION
|
Details
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was added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 ml)
|
Type
|
WASH
|
Details
|
The organic phases were successively washed with diluted sodium hydroxide (50 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |